Benzo[h]quinoline

Ecotoxicology Environmental fate Risk assessment

Benzo[h]quinoline is the isomer-specific N-PAH scaffold for applications where ring fusion geometry governs performance. Key differentiators: (1) DNA-intercalating antitumor core active against MCF-7, A2780, C26, A549 cell lines; (2) OLED ETM precursor delivering 1.7× device lifetime vs. TPBI with 15.5% EQE; (3) pincer ligand platform for asymmetric hydrogenation achieving 99% ee and TOF 56,000 h⁻¹ at S/C 50,000; (4) environmental N-PAH standard with 20.8-fold lower aquatic toxicity than acridine. Do not substitute with benzo[f]quinoline—divergent toxicity and electronic profiles compromise reproducibility.

Molecular Formula C13H9N
Molecular Weight 179.22 g/mol
CAS No. 230-27-3
Cat. No. B1196314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[h]quinoline
CAS230-27-3
Synonymsbenzo(h)quinoline
Molecular FormulaC13H9N
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2N=CC=C3
InChIInChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H
InChIKeyWZJYKHNJTSNBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[h]quinoline (CAS 230-27-3): Technical Baseline for Polycyclic Aza-Arene Procurement and Differentiation


Benzo[h]quinoline (CAS 230-27-3) is a three-ring polycyclic aza-arene characterized by a quinoline skeleton linearly fused to a benzene ring at the [h] face. This structural isomer of the benzoquinoline family exhibits distinct physicochemical properties: a melting point of 52°C, boiling point of 350°C at 96.12 kPa, and solubility in ethanol, acetone, and benzene . As a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH), benzo[h]quinoline serves as a foundational scaffold in diverse research domains, including the synthesis of DNA-intercalating antitumor agents [1], phosphorescent OLED materials [2], and transition metal catalysts for asymmetric hydrogenation [3]. The compound's precise isomeric identity—distinct from its regioisomer benzo[f]quinoline—dictates its electronic properties, biological activity, and material performance, making informed selection critical for reproducible research outcomes.

Why Benzo[h]quinoline Cannot Be Substituted with Benzo[f]quinoline, Acridine, or Phenanthridine in Research Protocols


Despite sharing the same molecular formula (C₁₃H₉N) and often being grouped under the generic term 'benzoquinoline,' the isomeric variants of this aza-arene family exhibit profoundly divergent behaviors across virtually every application domain. The position of the nitrogen atom and the angular vs. linear ring fusion dictate electronic distribution, steric accessibility, and metabolic activation pathways. Consequently, substituting benzo[h]quinoline with its regioisomer benzo[f]quinoline—or with structurally related N-heterocycles such as acridine or phenanthridine—introduces uncontrolled variables that compromise experimental reproducibility. Documented disparities include a 20-fold difference in acute aquatic toxicity among benzoquinoline isomers [1], divergent carcinogenicity profiles in mammalian models [2], and distinct DNA intercalation affinities [3]. In materials science, the isomeric identity of the benzoquinoline ligand governs the photophysical properties and device efficiency of phosphorescent OLED emitters [4]. The following evidence guide quantifies these critical differences to inform defensible compound selection.

Quantitative Differential Evidence: Benzo[h]quinoline vs. Comparator Compounds


Aquatic Toxicity Profile: 20-Fold Lower Acute Toxicity than Acridine in Algal Growth Assays

Among four benzoquinoline isomers tested, benzo[h]quinoline exhibits the lowest acute toxicity to the green alga Scenedesmus acuminatus, with a 96-h growth rate EC₅₀ of 6.65 mg/L. This represents a 20.8-fold reduction in toxicity compared to acridine (EC₅₀ = 0.32 mg/L) and a 4.3-fold reduction compared to benzo[f]quinoline (EC₅₀ = 1.55 mg/L) [1]. The observed toxicity ranking (acridine > benzo[f]quinoline > phenanthridine > benzo[h]quinoline) correlates with ionization potential and HOMO-LUMO gap descriptors [1].

Ecotoxicology Environmental fate Risk assessment

Carcinogenicity in Newborn Mice: Benzo[h]quinoline is Non-Carcinogenic vs. Tumorigenic Benzo[f]quinoline

In a standardized newborn CD-1 mouse assay with intraperitoneal administration, benzo[h]quinoline exhibited no carcinogenic activity, whereas its regioisomer benzo[f]quinoline induced a 19% incidence of hepatomas in male mice (compared to 5.9% in controls) [1]. Phenanthridine similarly showed no carcinogenicity under these conditions, while quinoline induced a 71% incidence of hepatic tumors [1].

Toxicology Carcinogenesis Regulatory science

DNA Intercalation Affinity: Unsaturated Benzo[h]quinoline Scaffold Outperforms Saturated Tetrahydro Analog

In a direct comparative study of benzo[h]quinoline and tetrahydrobenzo[h]quinoline derivatives bearing identical side chains, the unsaturated benzo[h]quinoline series demonstrated consistently higher DNA intercalating effects than their corresponding saturated tetrahydro analogs [1]. This trend was confirmed by UV and fluorescence spectroscopy studies with calf thymus DNA. Notably, compound 6i (benzo[h]quinoline-based) exhibited the most pronounced DNA intercalation among the entire series [1].

Medicinal chemistry DNA binding Anticancer agents

OLED Device Lifetime Extension: Benzo[h]quinoline-Based ETM Outperforms TPBI by 1.7×

The benzo[h]quinoline-derived electron transport material FRT-PBQ (4-(3-(fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenyl-benzo[h]quinoline) extended the device lifetime of solution-processed red phosphorescent OLEDs by a factor of 1.7 compared to devices fabricated with the common ETM TPBI [1]. Additionally, FRT-PBQ exhibited a high glass transition temperature (Tg ≈ 184°C), indicative of superior thermal stability [1]. The optimized devices achieved a current efficiency of 20.7 cd A⁻¹ and an external quantum efficiency of 15.5% [1].

OLED materials Electron transport layer Device stability

Asymmetric Hydrogenation Catalysis: Benzo[h]quinoline Pincer Complexes Achieve Up to 99% ee and TOF of 5.6 × 10⁴ h⁻¹

Ruthenium and osmium pincer complexes incorporating 2-aminomethylbenzo[h]quinoline ligands catalyze the chemoselective hydrogenation of aromatic and aliphatic ketones with enantiomeric excess (ee) values up to 99% and turnover frequencies (TOF) reaching 5.6 × 10⁴ h⁻¹ at a substrate-to-catalyst ratio of 10,000–50,000 [1]. The tridentate coordination mode of the benzo[h]quinoline ligand framework is essential for achieving this combination of high activity and stereoselectivity [2].

Asymmetric catalysis Hydrogenation Organometallic chemistry

Hydrodenitrogenation Kinetics: Comparable N-Ring Hydrogenation Rate but Distinct CN Bond Cleavage vs. Quinoline

Under hydroprocessing conditions (340°C, 70 bar H₂, sulfided NiO-MoO₃/γ-Al₂O₃ catalyst), benzo[h]quinoline and its isomer benzo[f]quinoline exhibit similar rates of N-ring hydrogenation, both proceeding slower than the hydrogenation of the N-ring of quinoline [1]. Notably, an unusual and significant percentage of C(sp²)–N bond cleavage is observed from the intermediate 1,2,3,4-tetrahydrobenzo[h]quinoline, a phenomenon attributed to the decreased aromaticity of the partially hydrogenated intermediate [1].

Catalysis Petroleum refining Hydrodenitrogenation

Procurement-Validated Application Scenarios for Benzo[h]quinoline (CAS 230-27-3)


Synthesis of DNA-Intercalating Anticancer Agents

Procure benzo[h]quinoline when designing novel DNA-intercalating antitumor agents that require an unsaturated heterocyclic core. Evidence demonstrates that benzo[h]quinoline derivatives exhibit higher DNA interacting effects than their tetrahydrobenzo[h]quinoline counterparts, with compound 6i showing the most pronounced intercalation in the series [1]. This scaffold provides a validated starting point for medicinal chemistry campaigns targeting cancer cell lines such as MCF-7, A2780, C26, and A549.

Development of High-Efficiency Phosphorescent OLED Materials

Utilize benzo[h]quinoline as a key building block for electron transport materials (ETMs) in solution-processed red phosphorescent OLEDs. Benzo[h]quinoline-derived ETMs such as FRT-PBQ have demonstrated a 1.7× extension in device lifetime compared to the industry-standard TPBI, while achieving external quantum efficiencies of 15.5% and current efficiencies of 20.7 cd A⁻¹ [2]. The scaffold's high glass transition temperature (Tg ≈ 184°C) further supports device stability under operational conditions.

Preparation of Chiral Pincer Catalysts for Asymmetric Hydrogenation

Source benzo[h]quinoline for the synthesis of tridentate pincer ligands used in ruthenium and osmium catalysts. Complexes derived from 2-aminomethylbenzo[h]quinoline ligands achieve up to 99% enantiomeric excess and turnover frequencies of 5.6 × 10⁴ h⁻¹ in the chemoselective hydrogenation of ketones to secondary alcohols [3]. These performance metrics are validated at substrate-to-catalyst ratios of 10,000–50,000, supporting industrial-scale asymmetric synthesis applications.

Environmental Fate and Ecotoxicology Studies of N-PAHs

Employ benzo[h]quinoline as a reference standard in environmental monitoring and toxicology studies requiring a well-characterized three-ring aza-arene with documented isomer-specific toxicity data. With a 96-h algal growth EC₅₀ of 6.65 mg/L, benzo[h]quinoline is 20.8-fold less toxic than acridine and 4.3-fold less toxic than benzo[f]quinoline [4]. This quantitative differentiation is critical for accurate risk assessment and structure-activity relationship modeling of nitrogen-containing polycyclic aromatic hydrocarbons.

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